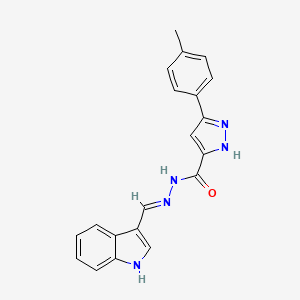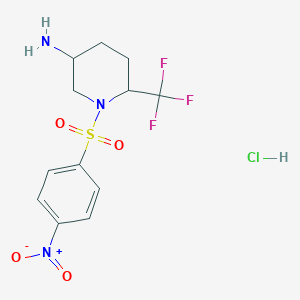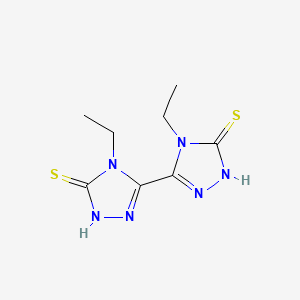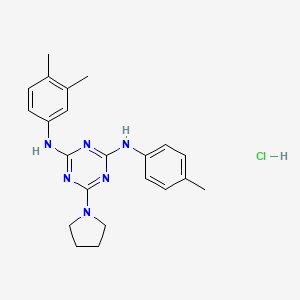
(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a chemical compound with numerous applications in scientific research. It is also known as Urea, N-[1-(methylsulfonyl)-4-piperidinyl]-N’-[4-(trifluoromethoxy)phenyl]- . It has a role as an EC 3.3.2.10 (soluble epoxide hydrolase) inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C14H18F3N3O4S . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring, which is a six-membered ring with six carbon atoms . The trifluoromethoxy group (-OCF3) is attached to the phenyl ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 381.37 . Its melting point is 233-234 °C . The compound’s density is predicted to be 1.45±0.1 g/cm3 .科学的研究の応用
Antimicrobial Activity
A notable application is in the synthesis of antimicrobial agents. Derivatives of piperidin-4-yl)methanone, similar in structure to the compound , have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain compounds in this class have shown good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as leads for the development of new antimicrobial drugs (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Structural characterization and theoretical calculations of closely related compounds have been conducted to understand their molecular properties better. For instance, compounds with structural similarities have been synthesized, and their crystal structures analyzed. These studies often include density functional theory (DFT) calculations to understand the electronic structure and reactivity of these molecules. Such research aids in the rational design of new compounds with desired properties (Karthik et al., 2021).
Material Science Applications
In material science, derivatives of piperidin-4-yl)methanone have been explored for their utility in creating new materials. For example, sulfonated polybenzimidazoles containing phenyl groups derived from similar compounds have been synthesized and evaluated as membranes for proton exchange fuel cells. These materials exhibit excellent thermal stability, low water uptake, and promising proton conductivities, making them suitable for fuel cell applications (Liu et al., 2014).
Organic Synthesis and Catalysis
The compound and its derivatives find applications in organic synthesis and catalysis. For example, they have been used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Their structural features enable them to undergo various chemical reactions, facilitating the construction of complex molecular architectures (Back et al., 2003).
Radiopharmaceutical Development
In the field of nuclear medicine, related compounds have been synthesized and evaluated as potential radiotracers for imaging receptors in the brain using positron emission tomography (PET) or single-photon emission computed tomography (SPECT). These studies involve the design, synthesis, and in vivo evaluation of labeled compounds to assess their suitability for imaging specific targets in the brain (Blanckaert et al., 2005).
作用機序
特性
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c1-23(20,21)12-6-8-18(9-7-12)13(19)10-2-4-11(5-3-10)22-14(15,16)17/h2-5,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQKTFBDUBSFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Methylsulfonyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2356683.png)



![Ethyl 4-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]thiomorpholine-3-carboxylate](/img/structure/B2356689.png)

![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((5-nitrofuran-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2356694.png)
![4-(3-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2356695.png)

![N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide](/img/structure/B2356697.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2356702.png)
